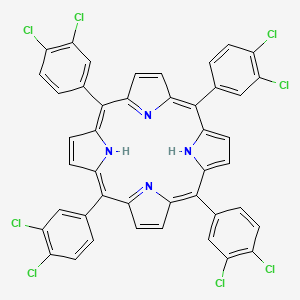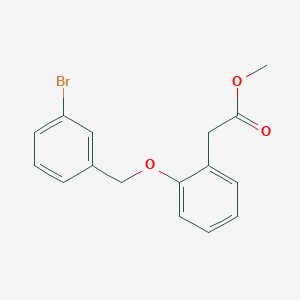
3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid is a compound known for its structural similarity to methotrexate, a well-known antifolate drug.
Vorbereitungsmethoden
The synthesis of 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid involves multiple steps. One common method includes the reaction of 2,4-diaminopteridine with methylamine and benzoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of similar compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and other proteins.
Wirkmechanismus
The mechanism of action of 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid involves its interaction with dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, leading to reduced cell proliferation. This mechanism is similar to that of methotrexate, making it a potential candidate for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Methotrexate: Known for its use in cancer therapy and autoimmune diseases.
Aminopterin: Another antifolate with similar properties but different clinical applications.
Pralatrexate: A more potent antifolate used in the treatment of certain types of lymphoma.
Compared to these compounds, 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid offers unique structural features that may provide distinct advantages in specific applications .
Eigenschaften
Molekularformel |
C15H15N7O2 |
|---|---|
Molekulargewicht |
325.33 g/mol |
IUPAC-Name |
3-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid |
InChI |
InChI=1S/C15H15N7O2/c1-22(10-4-2-3-8(5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) |
InChI-Schlüssel |
FQMJGSUEGDGJPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



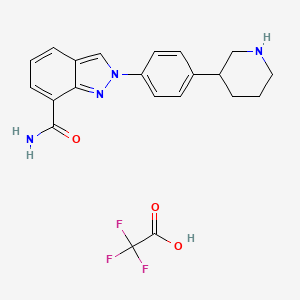
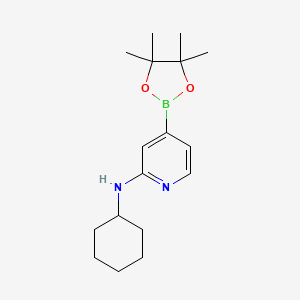
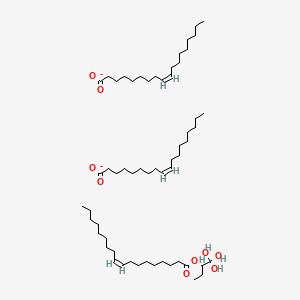
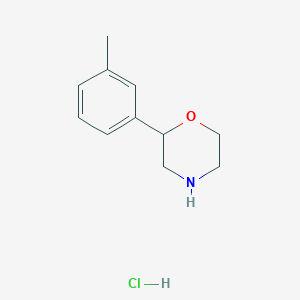
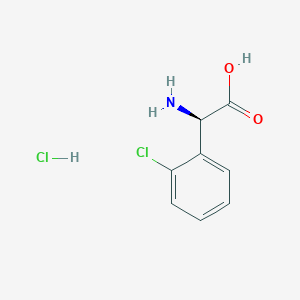
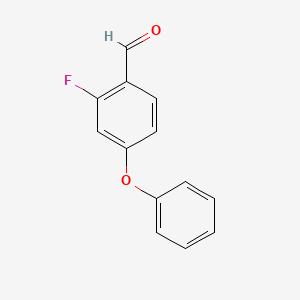
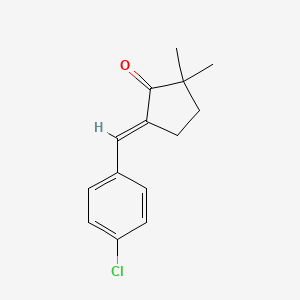
![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)
![Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)
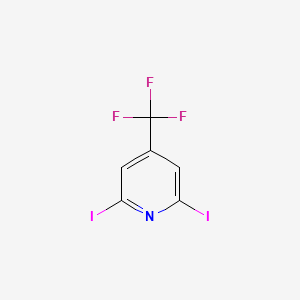
![2-Methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12336734.png)
